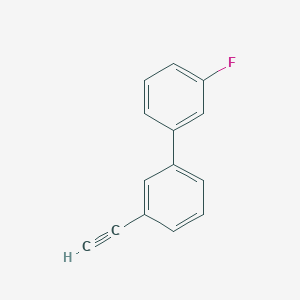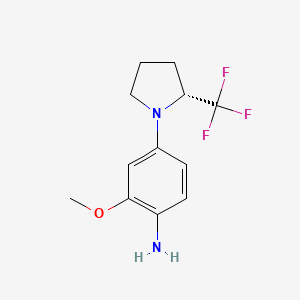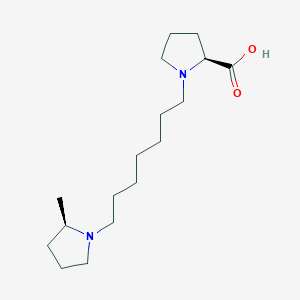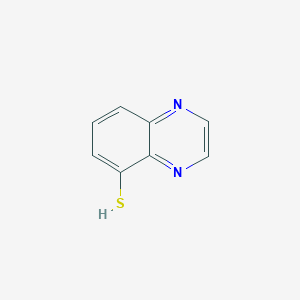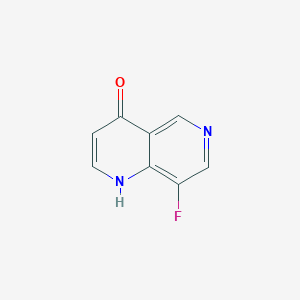
8-Fluoro-1,6-naphthyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1,6-naphthyridin-4(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a fluorine atom at the 8th position and a keto group at the 4th position of the naphthyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,6-naphthyridin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthyridine derivative.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Keto Group: The keto group at the 4th position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and controlled fluorination.
Oxidation Processes: Employing catalytic oxidation methods to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Fluoro-1,6-naphthyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 8-Fluoro-1,6-naphthyridin-4(1H)-ol.
Substitution: Formation of various substituted naphthyridine derivatives.
Applications De Recherche Scientifique
8-Fluoro-1,6-naphthyridin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Fluoro-1,6-naphthyridin-4(1H)-one involves:
Molecular Targets: It interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridin-4(1H)-one: Lacks the fluorine atom at the 8th position.
8-Chloro-1,6-naphthyridin-4(1H)-one: Contains a chlorine atom instead of fluorine at the 8th position.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 8th position enhances the compound’s lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H5FN2O |
|---|---|
Poids moléculaire |
164.14 g/mol |
Nom IUPAC |
8-fluoro-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5FN2O/c9-6-4-10-3-5-7(12)1-2-11-8(5)6/h1-4H,(H,11,12) |
Clé InChI |
VHGGYDMEIPSJPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C(C=NC=C2C1=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


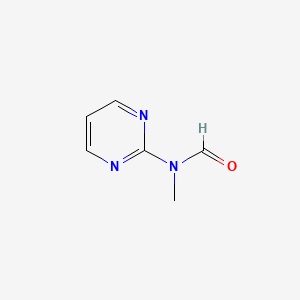

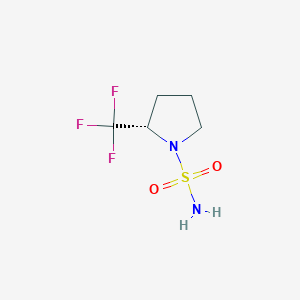
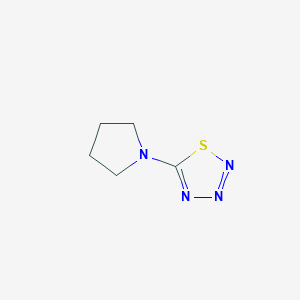
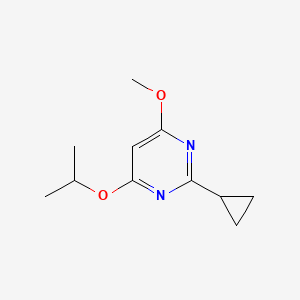
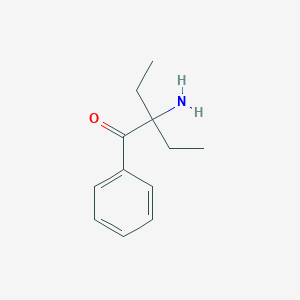
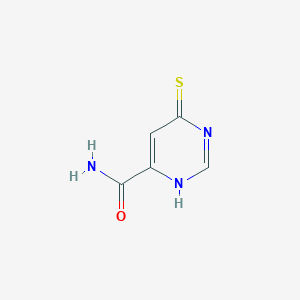
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)
